molecular formula C32H33N3O5S B1589310 (Z)-alpha-((2-(tert-Butoxy)-1,1-dimethyl-2-oxoethoxy)imino)-2-(tritylamino)thiazol-4-acetic acid CAS No. 68672-66-2

(Z)-alpha-((2-(tert-Butoxy)-1,1-dimethyl-2-oxoethoxy)imino)-2-(tritylamino)thiazol-4-acetic acid

Cat. No.: B1589310
CAS No.: 68672-66-2
M. Wt: 571.7 g/mol
InChI Key: RACSQPAUTPPMLG-MDAYZVFASA-N
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Description

(Z)-alpha-((2-(tert-Butoxy)-1,1-dimethyl-2-oxoethoxy)imino)-2-(tritylamino)thiazol-4-acetic acid is a useful research compound. Its molecular formula is C32H33N3O5S and its molecular weight is 571.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Plant Betalains: Chemistry and Biochemistry

Betalains are pigments with a nitrogenous core structure, demonstrating the complexity of natural product chemistry and the variety of methods for characterizing and synthesizing complex molecules, which could be relevant to the synthesis or analysis of the specific compound you're interested in (Khan & Giridhar, 2015).

Role of Diacetyl Metabolite in Alcohol Toxicity and Addiction

This study on the role of diacetyl metabolite in alcohol toxicity illustrates the importance of understanding the metabolic pathways and potential toxicities of complex molecules, which could be analogous to assessing the metabolic fate and toxicity of the specified chemical compound (Kovacic & Cooksy, 2005).

SYNTHESIS, SPECTROSCOPIC AND STRUCTURAL PROPERTIES OF NOVEL SUBSTITUTED 2-TRICHLOROMETHYL-3-PHENYL-1,3-THIAZOLIDIN-4-ONES

The synthesis and characterization of novel substituted thiazolidin-4-ones provide insights into the methodologies for synthesizing and studying complex organic compounds, which could be applied to the compound (Issac & Tierney, 1996).

Analytical Methods Used in Determining Antioxidant Activity: A Review

This review of methods for determining antioxidant activity could inform the analytical approaches to studying the biological or chemical activity of "(Z)-alpha-((2-(tert-Butoxy)-1,1-dimethyl-2-oxoethoxy)imino)-2-(tritylamino)thiazol-4-acetic acid", especially if the compound has potential antioxidant properties (Munteanu & Apetrei, 2021).

The Synthesis and the Biological Activity of Azolylthioacetic Acids

This review focuses on the synthesis and biological activities of azolylthioacetic acids, which highlights the importance of structure-activity relationships in medicinal chemistry. Such insights could be valuable when investigating the biological or therapeutic potential of the specified compound (Chornous et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-alpha-((2-(tert-Butoxy)-1,1-dimethyl-2-oxoethoxy)imino)-2-(tritylamino)thiazol-4-acetic acid involves the reaction of tritylamine with 2-(tert-butoxy)-1,1-dimethyl-2-oxoethanethiol to form the corresponding thiazole intermediate. This intermediate is then reacted with chloroacetic acid to form the desired product.", "Starting Materials": [ "Tritylamine", "2-(tert-butoxy)-1,1-dimethyl-2-oxoethanethiol", "Chloroacetic acid" ], "Reaction": [ "Step 1: Tritylamine is reacted with 2-(tert-butoxy)-1,1-dimethyl-2-oxoethanethiol in the presence of a base such as sodium hydride or potassium carbonate to form the corresponding thiazole intermediate.", "Step 2: The thiazole intermediate is then reacted with chloroacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product, (Z)-alpha-((2-(tert-Butoxy)-1,1-dimethyl-2-oxoethoxy)imino)-2-(tritylamino)thiazol-4-acetic acid." ] }

CAS No.

68672-66-2

Molecular Formula

C32H33N3O5S

Molecular Weight

571.7 g/mol

IUPAC Name

(2E)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C32H33N3O5S/c1-30(2,3)39-28(38)31(4,5)40-35-26(27(36)37)25-21-41-29(33-25)34-32(22-15-9-6-10-16-22,23-17-11-7-12-18-23)24-19-13-8-14-20-24/h6-21H,1-5H3,(H,33,34)(H,36,37)/b35-26+

InChI Key

RACSQPAUTPPMLG-MDAYZVFASA-N

Isomeric SMILES

CC(C)(C)OC(=O)C(C)(C)O/N=C(\C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/C(=O)O

SMILES

CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

68672-66-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-alpha-((2-(tert-Butoxy)-1,1-dimethyl-2-oxoethoxy)imino)-2-(tritylamino)thiazol-4-acetic acid
Reactant of Route 2
Reactant of Route 2
(Z)-alpha-((2-(tert-Butoxy)-1,1-dimethyl-2-oxoethoxy)imino)-2-(tritylamino)thiazol-4-acetic acid
Reactant of Route 3
(Z)-alpha-((2-(tert-Butoxy)-1,1-dimethyl-2-oxoethoxy)imino)-2-(tritylamino)thiazol-4-acetic acid
Reactant of Route 4
(Z)-alpha-((2-(tert-Butoxy)-1,1-dimethyl-2-oxoethoxy)imino)-2-(tritylamino)thiazol-4-acetic acid
Reactant of Route 5
Reactant of Route 5
(Z)-alpha-((2-(tert-Butoxy)-1,1-dimethyl-2-oxoethoxy)imino)-2-(tritylamino)thiazol-4-acetic acid
Reactant of Route 6
(Z)-alpha-((2-(tert-Butoxy)-1,1-dimethyl-2-oxoethoxy)imino)-2-(tritylamino)thiazol-4-acetic acid

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